1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine
Description
The compound “1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine” is a heterocyclic amine featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a cyclopropyl group at position 2. The azetidin-3-amine moiety is substituted with a methyl group and a 2-(1H-1,2,3-triazol-1-yl)ethyl chain, introducing both steric bulk and polar functionality.
The synthesis of analogous compounds (e.g., triazolo-pyridazine derivatives) typically involves nucleophilic substitution reactions under basic conditions, as seen in and , where arylalkylamines react with halogenated precursors in DMF at elevated temperatures (105°C, 16 h) . While direct data for this compound are absent in the provided evidence, its structural motifs align with established synthetic routes and physicochemical properties of related triazolo-pyridazine derivatives.
Properties
IUPAC Name |
1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N9/c1-22(8-9-24-7-6-17-21-24)13-10-23(11-13)15-5-4-14-18-19-16(12-2-3-12)25(14)20-15/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJJWAOWNKQSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CN=N1)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple nitrogen atoms characteristic of triazole derivatives.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole Derivatives | Antibacterial | 0.125 – 8 |
| Triazole Derivatives | Antifungal | Varies |
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole-based compounds. For example, the compound has been evaluated for its ability to inhibit specific cancer-related pathways. In vitro assays demonstrated that modifications in the triazole structure can enhance selectivity and potency against cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the cyclopropyl group and specific substitutions on the triazole ring significantly influence biological activity. Modifications in these regions can lead to enhanced potency and selectivity against targeted enzymes or receptors .
Case Study 1: Antibacterial Screening
A recent study screened a library of triazole compounds for antibacterial activity against drug-resistant strains. The compound exhibited promising results with an MIC lower than many established antibiotics, suggesting its potential as a new antibacterial agent .
Case Study 2: Cancer Cell Line Inhibition
In another investigation focusing on cancer therapeutics, this compound was part of a series tested against various cancer cell lines. Results indicated that it effectively inhibited cell proliferation in several models, with IC50 values suggesting significant cytotoxicity .
Scientific Research Applications
Anticancer Activity
The compound's design is influenced by the pharmacological properties of its triazole and pyridazine components. Research indicates that derivatives of triazolo-pyridazines exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of c-Met Kinase : Similar compounds have shown potent inhibition of c-Met kinase activity, which is critical in cancer progression. A related compound demonstrated an IC₅₀ value of 4.2 nmol/L against the wild-type MET enzyme and exhibited efficacy in tumor growth inhibition in xenograft models .
Neurological Disorders
The potential for treating neurological disorders has also been investigated. Compounds containing triazole-fused structures have been linked to neuroprotective effects and modulation of neurotransmitter systems:
- GABA Receptor Modulation : Triazoles have been studied for their ability to act as GABA-A receptor antagonists, which could provide therapeutic benefits in conditions like epilepsy and anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound is typically achieved through multi-step reactions involving cyclization processes that incorporate both triazole and pyridazine units. The following table summarizes some synthetic routes and yields from recent studies:
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Cyclization with hydrazine | 80% | Formation of triazole ring |
| Substitution reactions | 91% | Introduction of functional groups |
Case Study 1: c-Met Inhibition
In a study focused on the anticancer properties of triazolo-pyridazine derivatives, one compound was tested against various MET mutants and showed promising results with low IC₅₀ values across multiple variants . This highlights the potential for targeted therapies in cancers driven by c-Met overexpression.
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective properties of triazole derivatives revealed that certain compounds could significantly reduce oxidative stress markers in neuronal cell cultures. This suggests a possible avenue for developing treatments for neurodegenerative diseases .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
Comparative Analysis of Analogous Compounds
| Compound | Key Features | Synthesis/Reactivity |
|------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| 5-Methyl- triazolo[4,3-b]pyridazine | Antimicrobial properties . | Synthesized via condensation of hydrazine derivatives with carbonyl compounds . |
| 5-Cyclopropyl-N-methyl-N-[2-(triazolyl)ethyl]-pyridazinone | Antitumor activity . | Cyclopropyl group introduced via alkylation; pyridazinone formed through cyclization. |
| 6-Acetyl-N-methyl-N-(triazolyl)azetidine | Inhibits eosinophil infiltration . | Azetidine formed via cycloaddition; acetyl group introduced via acetylation . |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related triazolo-pyridazine and pyrimidine derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties. Key analogs from the evidence include:
Table 1: Structural and Physicochemical Comparison of Selected Analogs
| Compound Name | Core Structure | Substituents | Yield (%) | Melting Point (°C) | Key NMR Features (δ, ppm) |
|---|---|---|---|---|---|
| N-Cyclopropyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2n, [1]) | Pyrimidine + 1,2,4-triazole | Cyclopropylamine, nitro group | 49 | 207–209 | 9.51 (triazole), 8.59 (HAr) |
| N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1n, [3]) | Pyrimidine + 1,2,4-triazole | Cyclopropylamine, nitro group (isomeric position) | 47 | 193–195 | Not explicitly reported |
| N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3, [5]) | [1,2,4]Triazolo[4,3-b]pyridazine | 4-Chlorophenethyl, methyl | High* | Not reported | Aromatic protons at 6.98–7.75 |
| 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9, [8]) | [1,2,4]Triazolo[4,3-b]pyridazine | Pyridin-4-yl ethyl, methyl | 72 | 223–227 | 7.14 (pyridine), 3.82 (ethyl chain) |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ([6]) | Pyrazole | Cyclopropylamine, pyridin-3-yl | 17.9 | 104–107 | 8.87 (pyridine), 3.19–3.82 (ethyl chain) |
*General Method C in reports "high yield" without specific values.
Key Observations:
Structural Flexibility vs. Rigidity: The azetidine ring in the target compound introduces conformational strain compared to linear ethyl or phenethyl chains in analogs like Compounds 3 and 7. This may enhance binding specificity but reduce synthetic yield, as seen in (17.9% yield for a strained cyclopropyl-pyrazole analog) .
Substituent Effects on Physicochemical Properties :
- Melting Points : Higher melting points (207–209°C for 2n vs. 104–107°C for ’s pyrazole analog) correlate with increased aromaticity and hydrogen-bonding capacity in nitro-triazole derivatives .
- Solubility : The 2-(1H-1,2,3-triazol-1-yl)ethyl group in the target compound likely enhances water solubility compared to chlorophenethyl (Compound 3) or pyridyl (Compound 9) substituents, due to the triazole’s polar nature .
Synthetic Challenges :
- Yields for cyclopropyl-containing analogs (47–49% in 1n/2n) are lower than those for less hindered derivatives like Compound 9 (72%), highlighting the difficulty of introducing bulky substituents .
Spectroscopic Signatures :
- NMR data () reveal that substituent position significantly alters chemical shifts. For example, pyridine protons in Compound 9 resonate at δ 7.14, whereas pyrimidine protons in 2n appear at δ 8.59, reflecting differences in electron-withdrawing effects . ’s comparative NMR analysis further supports that substituent-induced chemical environment changes are localized to specific regions (e.g., triazole vs. pyridazine rings) .
Q & A
Q. What are the foundational synthetic strategies for constructing the triazolo-pyridazine core in this compound?
The triazolo-pyridazine moiety can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with carbonyl-containing intermediates under acidic or basic conditions to form the triazole ring. A typical approach involves reacting 2-hydrazinopyridazines with acid chlorides or activated carbonyl compounds, followed by cyclization using oxidizing agents like bromine or ferric chloride . Copper-catalyzed coupling reactions (e.g., with cyclopropanamine) may also introduce cyclopropyl substituents .
Q. How is the azetidin-3-amine moiety incorporated into the structure, and what reagents are critical for this step?
The azetidine ring is typically introduced via nucleophilic substitution or reductive amination. For instance, N-methylation of azetidin-3-amine precursors can be achieved using methyl iodide in the presence of a base like cesium carbonate. The 2-(1H-triazol-1-yl)ethyl side chain may be appended via alkylation with a bromoethyl-triazole intermediate under mild heating (35–60°C) in polar aprotic solvents like DMSO .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine, triazole, and pyridazine rings. For example, the cyclopropyl group shows characteristic signals at δ ~0.5–1.5 ppm in ¹H NMR .
- HRMS (ESI) : Validates the molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
- IR Spectroscopy : Identifies functional groups like NH stretches (~3298 cm⁻¹) and triazole C-N vibrations .
Advanced Research Questions
Q. How can reaction yields for the triazolo-pyridazine core be optimized, particularly when scaling up synthesis?
Low yields often arise from steric hindrance or side reactions. Strategies include:
- Catalyst Screening : Copper(I) bromide improves coupling efficiency for cyclopropane introduction .
- Solvent Optimization : DMSO enhances solubility of intermediates, while toluene reduces byproduct formation in cyclization steps .
- Temperature Control : Maintaining 35–50°C during cyclopropane coupling minimizes decomposition .
Q. What computational methods are suitable for predicting binding interactions between this compound and kinase targets?
Molecular docking (e.g., AutoDock Vina) can model interactions with ATP-binding pockets. Key steps:
- Protein Preparation : Retrieve a kinase structure (e.g., PDB: 5TF) and remove water/co-crystallized ligands .
- Ligand Parameterization : Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G* level.
- Pose Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to prioritize syntheses .
Q. How should conflicting bioactivity data between enzymatic assays and cell-based models be resolved?
Discrepancies may arise from off-target effects or assay conditions. Mitigation strategies:
- Orthogonal Assays : Use fluorescence polarization for enzymatic activity and Western blotting for cellular target engagement .
- Metabolic Stability Testing : Evaluate compound stability in hepatocyte microsomes to rule out false negatives in cell assays .
Q. What approaches are effective in designing derivatives to improve metabolic stability without compromising potency?
- Isosteric Replacement : Substitute the methyl group on the azetidine with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to enhance bioavailability .
- SAR Analysis : Systematically vary substituents on the triazole and pyridazine rings to map steric and electronic tolerances .
Q. How can computational reaction path searching accelerate the development of novel derivatives?
Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction pathways. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
